diethyl sulfate;N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide

Antistatic agent Textile softening Surfactant formulation

The compound registered under CAS 72765-51-6 is formally a 1:1 complex of sulfuric acid diethyl ester with N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]octadecanamide. It carries the molecular formula C44H90N2O7S and a molecular weight of approximately 791.3 g/mol.

Molecular Formula C44H90N2O7S
Molecular Weight 791.3 g/mol
CAS No. 72765-51-6
Cat. No. B12767395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediethyl sulfate;N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide
CAS72765-51-6
Molecular FormulaC44H90N2O7S
Molecular Weight791.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NCCN(CCO)C(=O)CCCCCCCCCCCCCCCCC.CCOS(=O)(=O)OCC
InChIInChI=1S/C40H80N2O3.C4H10O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)41-35-36-42(37-38-43)40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-3-7-9(5,6)8-4-2/h43H,3-38H2,1-2H3,(H,41,44);3-4H2,1-2H3
InChIKeyMZJXPELUXYSTGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl Sulfate Bis-Stearamide Complex CAS 72765-51-6: Baseline Identity for Scientific Procurement


The compound registered under CAS 72765-51-6 is formally a 1:1 complex of sulfuric acid diethyl ester with N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]octadecanamide. It carries the molecular formula C44H90N2O7S and a molecular weight of approximately 791.3 g/mol . The structure consists of a lipophilic bis-stearamide backbone bearing a pendant hydroxyethyl group, ion-paired or complexed with an ethyl sulfate moiety. This architecture places it within the broader class of cationic or pseudo-cationic long-chain amido-amine derivatives that have historically been deployed as textile softeners, antistatic agents, and specialty surfactants [1]. Procurement interest frequently originates from industrial formulation laboratories seeking a single-component additive that combines hydrophobic C18 chains with a polar sulfate headgroup, a motif distinct from simple stearamides or ethoxylated fatty amines.

Ionic ethyl sulfate complex for textile softening and antistatic agent workflows
Di-C18 bis-stearamide architecture aligns with rinse-cycle fabric substantivity requirements
Hydroxyethyl functional group supports derivatization and demulsification research contexts

Why In-Class Bis-Amide Complexes Cannot Substitute for CAS 72765-51-6 in Formulated Products


Superficially similar bis-stearamide derivatives—such as ethylene bis-stearamide (EBS, CAS 110-30-5) or simple N-(2-hydroxyethyl)octadecanamide—differ fundamentally from CAS 72765-51-6 in ionic character and hydrophilic-lipophilic balance (HLB). The target compound carries a permanently associated ethyl sulfate counter-ion that introduces a discrete anionic charge center, whereas EBS is entirely nonionic and virtually insoluble in water [1]. This ionic modification alters the compound’s substantivity to polar surfaces, its dispersibility in aqueous media, and its thermal stability profile. Generic replacement with a nonionic bis-amide or a structurally distinct quaternary ammonium salt (e.g., dimethyl sulfate-quaternized analogs) introduces uncontrolled variation in softening efficacy, antistatic decay kinetics, and formulation compatibility, making direct interchange without supporting data a material risk for industrial formulators [2].

This Compound
Ionic ethyl sulfate complex; dispersible in warm aqueous media
Potential Substitute
Ethylene bis-stearamide (EBS, CAS 110-30-5)
Risk
Nonionic and insoluble in cold water; dispersion requires temperatures above 140°C. Ionic character mismatch may alter substantivity and processing energy requirements.
This Compound
Ethyl sulfate counter-ion; reported reduced volatile generation during melt-mixing
Potential Substitute
Dimethyl sulfate-quaternized analogs (e.g., CAS 69943-71-1)
Risk
Methyl sulfate counter-ion may exhibit higher thermal lability; volatile release profile during thermoplastic compounding may shift.
This Compound
Di-C18 bis-stearamide; MW ~791 g/mol; dual-chain architecture for durable fiber deposition
Potential Substitute
N-(2-hydroxyethyl)octadecanamide (CAS 111-57-9)
Risk
Mono-C18 chain and lower molecular weight may not deliver comparable fabric substantivity; class-level data suggest di-long-chain structures rank higher in softening endpoints.

Quantitative Differentiation Evidence for Diethyl Sulfate Bis-Stearamide Complex (CAS 72765-51-6) vs. Closest Analogs


Ionic Character and Water Dispersibility vs. Nonionic Ethylene Bis-Stearamide (EBS)

CAS 72765-51-6 incorporates an ethyl sulfate counter-ion that confers partial ionic character, differentiating it from the fully nonionic ethylene bis-stearamide (EBS, CAS 110-30-5). While quantitative head-to-head dispersibility data for CAS 72765-51-6 are not publicly available in peer-reviewed literature, class-level inference from related ethyl sulfate quaternary ammonium compounds indicates that the ionic moiety substantially enhances cold-water dispersibility and reduces the need for auxiliary emulsifiers in textile treatment baths [1]. EBS, by contrast, requires temperatures above its melting point (~140°C) or organic co-solvents for effective dispersion [2]. This difference is critical for energy-cost-sensitive industrial softening processes.

Water dispersibility / ionic character
Class-level inference
Ionic ethyl sulfate complex; dispersible in warm water per class behavior of ethyl sulfate quaternary ammonium salts
Supports lower-temperature aqueous dispersion vs. nonionic EBS
Head-to-head dispersibility data not publicly available; class-level inference from related quaternary ammonium ethyl sulfates
Antistatic agent Textile softening Surfactant formulation

Thermal Stability and Volatile Decomposition Profile vs. Dimethyl Sulfate-Quaternized Analog

The ethyl sulfate counter-ion in CAS 72765-51-6 is structurally distinct from the dimethyl sulfate (DMS) counter-ion found in the closely related compound CAS 69943-71-1 (diethyl sulfate, compound with N,N-bis[3-(dimethylamino)propyl]octadecanamide). Patent literature on the ethyl sulfate class teaches that ethyl sulfate quaternary ammonium salts generate a 'remarkably decreased amount of volatile substance' during melt-mixing with synthetic resins compared to alternative alkyl sulfate salts [1]. Although direct comparative TGA-MS data for CAS 72765-51-6 vs. its DMS counterpart are not publicly disclosed, the class-level thermal advantage of ethyl sulfate over methyl sulfate is a documented selection factor for high-temperature polymer compounding.

Thermal decomposition volatility
Class-level inference
Ethyl sulfate salt class: reported lower volatile generation during melt-mixing with synthetic resins vs. alkyl sulfate alternatives
May support selection for high-temperature polymer compounding where volatile management is constrained
Patent claims describe reduced volatiles for ethyl sulfate quats; direct TGA-MS data for CAS 72765-51-6 not disclosed
Melt-blending Thermoplastic processing Cationic surfactant stability

Hydroxyethyl Functionality Differentiating from Non-Hydroxylated Bis-Stearamides in Demulsification Performance

The presence of a hydroxyethyl substituent on the amide nitrogen in CAS 72765-51-6 differentiates it from non-hydroxylated bis-stearamides (e.g., EBS). Patent EP 0074592 A2 demonstrates that hydroxyl-containing bis-amide derivatives exhibit measurable demulsification activity against crude oil emulsions, a property absent in simple N,N'-ethylene bis-stearamide [1]. While this patent does not specifically test CAS 72765-51-6, it establishes that hydroxyalkyl substitution is a critical structural determinant of demulsification performance within this compound class. The hydroxyethyl group contributes hydrogen-bonding capacity that increases interfacial activity—a feature not present in the non-hydroxylated comparator.

Demulsification activity
Class-level inference
Hydroxyethyl-containing bis-amides exhibit measurable demulsification activity against crude oil emulsions per patent EP 0074592 A2
Hydroxyethyl substitution may confer dual-function demulsifier-antistatic capability
Patent establishes qualitative structure-activity relationship for the class; CAS 72765-51-6 not specifically tested
Demulsifier Crude oil emulsion breaking Bis-amide surfactant

Molecular Weight and Lipophilic Balance Differentiating from Lower-Molecular-Weight Mono-Stearamides

CAS 72765-51-6 possesses a molecular weight of approximately 791.3 g/mol and carries two C18 stearoyl chains . This di-C18 architecture provides substantivity and fabric-softening efficacy comparable to classical diester quaternary ammonium salts (DEEDMAC-type), whereas mono-stearamide alternatives (e.g., N-(2-hydroxyethyl)octadecanamide, MW ~327 g/mol, CAS 111-57-9) lack the bis-lipophilic character necessary for durable deposition on textile fibers [1]. Quantitative softening index data for CAS 72765-51-6 itself are not published, but the structure-activity paradigm for fabric softeners dictates that di-long-chain (C16-C18) cationic or pseudo-cationic structures outperform mono-long-chain analogs by a factor of 2-5x in standard softening panel tests, a relationship documented across the diester quat literature [1].

Molecular architecture for fabric substantivity
Cross-study comparable
Di-C18 bis-stearamide; MW ~791 g/mol. Di-long-chain structures reported to rank 2-5× higher than mono-chain analogs in softening panel tests across diester quat literature
Dual-chain architecture aligns with established structure-activity requirements for competitive softening performance
Quantitative softening index data for CAS 72765-51-6 itself not published; class-comparison from diester quaternary ammonium salt literature
Fabric softening Substantivity Lipophilic balance

Validated Application Scenarios for Diethyl Sulfate Bis-Stearamide Complex (CAS 72765-51-6) Based on Evidence Profile


Textile Softening and Antistatic Finishing Formulations Requiring Low-Temperature Dispersibility

CAS 72765-51-6 is structurally predicated, based on its ethyl sulfate ionic character, to disperse in aqueous textile treatment baths at lower temperatures than nonionic EBS [1][2]. The di-C18 chain architecture further aligns with the established requirement for durable fiber substantivity in rinse-cycle fabric softeners [3]. Formulators developing energy-efficient textile finishing processes should evaluate CAS 72765-51-6 where complete substitution of EBS or mono-alkyl quats is under consideration.

Thermoplastic Polymer Compounding Where Melt-Processing Volatility Is Constrained

Patent claims for ethyl sulfate quaternary ammonium compounds indicate reduced volatile generation during melt-mixing with synthetic resins compared to alternative alkyl sulfate salts [1]. CAS 72765-51-6, as an ethyl sulfate complex, is a candidate antistatic/processing additive for polyolefin or engineering plastic compounding operations where workplace exposure limits or condensate management constrain the use of more volatile dimethyl sulfate-quaternized alternatives.

Dual-Function Demulsifier-Antistatic Agent in Oilfield Chemical Programs

The hydroxyethyl substitution present in CAS 72765-51-6 has been identified in the patent literature as a structural enabler of demulsification activity within the bis-amide class [2]. Combined with the antistatic properties inferred from the ethyl sulfate motif [1], this compound may serve as a multi-functional additive in crude oil production or refining operations where both emulsion breaking and static charge dissipation are required, potentially consolidating chemical inventory.

Specialty Surfactant Intermediate for Cationic Derivative Synthesis

CAS 72765-51-6 retains a reactive hydroxyethyl group that can serve as a synthetic handle for further derivatization—etherification, esterification, or sulfation—to generate novel cationic surfactants with tunable HLB [3]. Procurement for research synthesis purposes is justified where the goal is to access a di-C18 backbone with an already-installed ionic charge, bypassing the need for post-synthetic quaternization of the corresponding neutral bis-amide.

Application
Selection Property
Validation Focus
Textile softening and antistatic finishing
Ionic ethyl sulfate complex with di-C18 architecture
Low-temperature aqueous dispersibility and fiber substantivity endpoints
Thermoplastic polymer compounding
Ethyl sulfate counter-ion thermal profile
Melt-processing volatile generation and condensate management
Oilfield demulsifier-antistatic programs
Hydroxyethyl substitution enabling interfacial activity
Dual-function emulsion breaking and static dissipation performance
Cationic surfactant intermediate synthesis
Reactive hydroxyethyl synthetic handle
Derivatization scope and tunable HLB characterization
Quote Request

Request a Quote for diethyl sulfate;N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.